Pyrazolo[1,5-a]pyrimidine derivative 23
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 23 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 23 typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like iron(III) chloride or polyvinyl pyrrolidine . Industrial production methods focus on optimizing yield and scalability, often employing microwave irradiation or conventional heating techniques to achieve high yields and reproducibility .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 23 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 23 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 23 involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt key biological processes, leading to therapeutic effects such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 23 can be compared to other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with high thermal stability and detonation performance.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties and simpler synthetic methodologies.
The uniqueness of this compound lies in its versatile synthetic routes, significant biological activities, and wide range of applications in various scientific fields .
Properties
Molecular Formula |
C23H23F2N5O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H23F2N5O2/c24-17-4-5-19(25)18(14-17)20-2-1-8-29(20)21-7-9-30-23(27-21)16(15-26-30)3-6-22(31)28-10-12-32-13-11-28/h3-7,9,14-15,20H,1-2,8,10-13H2/b6-3+/t20-/m1/s1 |
InChI Key |
FFDHOZJDUKYFPJ-SQZHUTIHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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